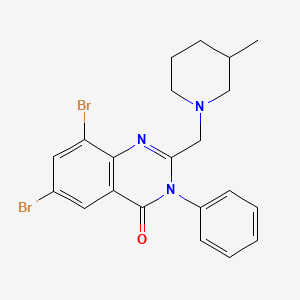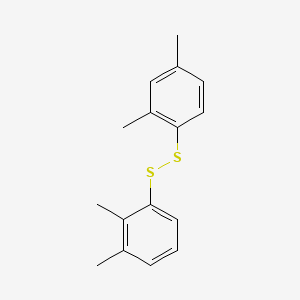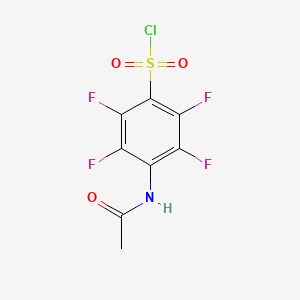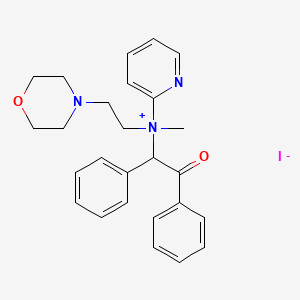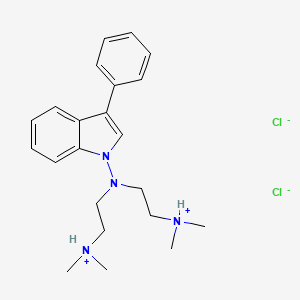
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an indole core substituted with a bis(dimethylamino)ethyl group and a phenyl group. The dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Bis(dimethylamino)ethyl Group: The indole core is then reacted with bis(2-(dimethylamino)ethyl)amine in the presence of a suitable catalyst to introduce the bis(dimethylamino)ethyl group.
Phenyl Group Introduction: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Formation of Dihydrochloride Hydrate: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(dimethylamino)ethyl group can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The bis(dimethylamino)ethyl group enhances its binding affinity to these targets, while the indole core facilitates its penetration into biological membranes. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(dimethylamino)ethyl)ether: A related compound with similar amine functionality but lacking the indole core.
N,N-Dimethyl-2-(2-(dimethylamino)ethyl)amine: Another similar compound with a simpler structure.
Uniqueness
1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride hydrate is unique due to its combination of an indole core, bis(dimethylamino)ethyl group, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
74758-19-3 |
|---|---|
Fórmula molecular |
C22H32Cl2N4 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
2-[2-(dimethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C22H30N4.2ClH/c1-23(2)14-16-25(17-15-24(3)4)26-18-21(19-10-6-5-7-11-19)20-12-8-9-13-22(20)26;;/h5-13,18H,14-17H2,1-4H3;2*1H |
Clave InChI |
XZZUHFLCIRJSSV-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


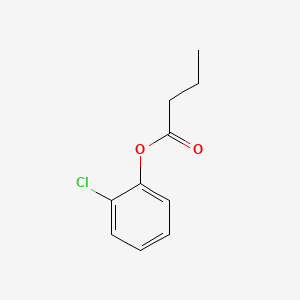
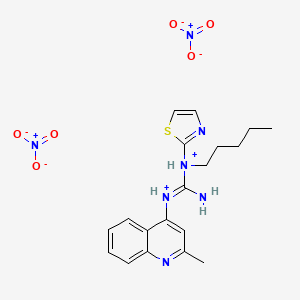
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
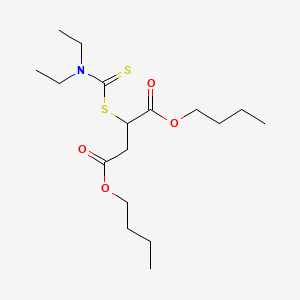
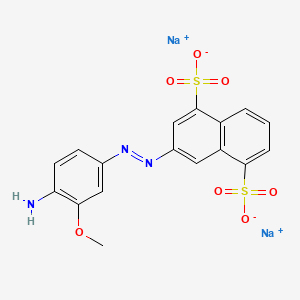
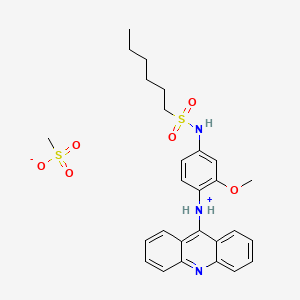
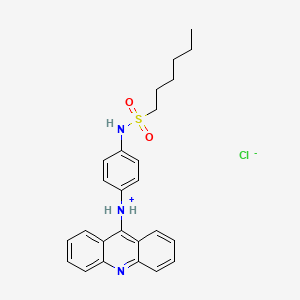
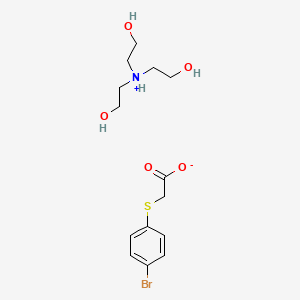

![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
